molecular formula C18H14F6N3O2P B3041495 2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine CAS No. 305343-03-7

2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine

Cat. No.: B3041495
CAS No.: 305343-03-7
M. Wt: 449.3 g/mol
InChI Key: MUARUBZXJUSACG-UHFFFAOYSA-N
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Description

2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazaphosphinine core with two 4-methylphenoxy groups and two trifluoromethyl groups, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenol with phosphorus trichloride to form a phosphorochloridate intermediate. This intermediate is then reacted with a triazine derivative under controlled conditions to introduce the triazaphosphinine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine is unique due to the presence of both phenoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications in chemistry, biology, and materials science .

Properties

IUPAC Name

2,2-bis(4-methylphenoxy)-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N3O2P/c1-11-3-7-13(8-4-11)28-30(29-14-9-5-12(2)6-10-14)26-15(17(19,20)21)25-16(27-30)18(22,23)24/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUARUBZXJUSACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP2(=NC(=NC(=N2)C(F)(F)F)C(F)(F)F)OC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N3O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine
Reactant of Route 2
2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine
Reactant of Route 3
2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine
Reactant of Route 4
2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine
Reactant of Route 5
2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine
Reactant of Route 6
2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine

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